3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan
Overview
Description
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan is a naturally occurring flavonoid compound. It is known for its complex structure, which includes methoxy and methylenedioxy groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan typically involves the use of starting materials such as 3,4-methylenedioxybenzaldehyde and 5,7-dimethoxyflavanone. The key steps in the synthesis include:
Condensation Reaction: The initial step involves the condensation of 3,4-methylenedioxybenzaldehyde with 5,7-dimethoxyflavanone in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization to form the flavan structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding dihydroflavan.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto-5,7-dimethoxy-3’,4’-methylenedioxyflavan.
Reduction: Formation of 3-hydroxy-5,7-dimethoxy-3’,4’-methylenedioxy-dihydroflavan.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can be compared with other similar flavonoid compounds:
3-Hydroxyflavan: Lacks methoxy and methylenedioxy groups, resulting in different reactivity and biological activity.
5,7-Dimethoxyflavan: Lacks the hydroxyl and methylenedioxy groups, affecting its antioxidant properties.
3’,4’-Methylenedioxyflavan: Lacks the hydroxyl and methoxy groups, influencing its chemical reactivity and biological effects.
The uniqueness of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2R,3R)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-11-6-15(21-2)12-8-13(19)18(24-16(12)7-11)10-3-4-14-17(5-10)23-9-22-14/h3-7,13,18-19H,8-9H2,1-2H3/t13-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQEVQTCAAXTI-FZKQIMNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C(O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438372 | |
Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162602-04-2 | |
Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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